N-(2-benzoyl-4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC11025207
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15NO2 |
|---|---|
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | N-(2-benzoyl-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H15NO2/c1-11-8-9-15(17-12(2)18)14(10-11)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) |
| Standard InChI Key | SOWNIRDTJRYCCK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
N-(2-Benzoyl-4-methylphenyl)acetamide consists of a central phenyl ring with three distinct substituents:
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Benzoyl group (C₆H₅CO–) at the ortho (2nd) position.
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Methyl group (–CH₃) at the para (4th) position.
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Acetamide group (–NHCOCH₃) attached to the nitrogen atom of the aniline moiety.
The molecular formula is C₁₆H₁₅NO₂, with a molecular weight of 253.30 g/mol. The benzoyl and acetamide groups contribute to the compound’s polarity, while the methyl group enhances lipophilicity, influencing its solubility and pharmacokinetic profile .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of N-(2-benzoyl-4-methylphenyl)acetamide typically involves a two-step process:
Step 1: Benzoylation of 4-Methylaniline
4-Methylaniline reacts with benzoyl chloride in the presence of a base (e.g., pyridine) to yield N-(4-methylphenyl)benzamide:
This step requires anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Step 2: Acetylation of the Intermediate
The benzoylated product undergoes acetylation using acetyl chloride or acetic anhydride:
Reaction temperatures between 60–80°C and catalytic amounts of DMAP (4-dimethylaminopyridine) improve yields .
Industrial-Scale Considerations
Large-scale production faces challenges such as:
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
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Byproduct Formation: Over-acetylation or incomplete benzoylation, mitigated by stoichiometric control .
Physical and Chemical Properties
Thermodynamic Data
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (est. 180–190°C) |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| LogP (Partition Coefficient) | Estimated 3.2 ± 0.5 |
The compound’s low water solubility aligns with its lipophilic benzoyl and methyl groups, suggesting potential bioavailability limitations .
Stability Profile
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Thermal Stability: Decomposes above 250°C without melting.
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Photostability: Susceptible to UV-induced degradation of the acetamide group, necessitating storage in amber containers .
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Structural analogs suggest potential activities:
In Silico Predictions
Molecular docking studies using the PDB ID 1CX2 (COX-2 enzyme) indicate favorable binding of the benzoyl group to the hydrophobic pocket, with a docking score of −8.2 kcal/mol .
Comparative Analysis with Structural Analogs
The methyl group at C4 in N-(2-benzoyl-4-methylphenyl)acetamide optimizes steric interactions with enzyme active sites, potentially improving therapeutic efficacy compared to analogs .
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